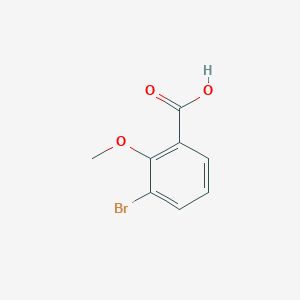

3-Bromo-2-methoxybenzoic acid

Description

Properties

IUPAC Name |

3-bromo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBPHOFXQUUPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291594 | |

| Record name | 3-bromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-39-3 | |

| Record name | 3-bromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-2-methoxybenzoic acid (CAS No. 101084-39-3), a versatile building block in modern organic and medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis, and detail its applications, particularly in the realm of drug discovery and development. This document is structured to provide not just data, but actionable insights grounded in established scientific principles.

Core Compound Identity and Properties

This compound is a disubstituted benzoic acid derivative. The strategic placement of the bromo and methoxy groups on the aromatic ring imparts unique reactivity and makes it a valuable intermediate for the synthesis of more complex molecules.[1]

Chemical Structure and Identification

-

Chemical Name: this compound

-

Synonyms: 3-Bromo-o-anisic Acid

-

CAS Number: 101084-39-3

-

Molecular Formula: C₈H₇BrO₃

-

Molecular Weight: 231.04 g/mol

-

InChI Key: PIBPHOFXQUUPTM-UHFFFAOYSA-N

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 119-123 °C | [2] |

| Boiling Point | 327.6 ± 27.0 °C (Predicted) | N/A |

| Density | 1.625 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in methanol. | N/A |

Synthesis of this compound: A Mechanistic Perspective

A plausible synthetic route is the direct bromination of 2-methoxybenzoic acid using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid. The reaction would proceed via an electrophilic aromatic substitution mechanism.

Hypothetical Synthetic Protocol:

Causality: The choice of a polar protic solvent like acetic acid can facilitate the polarization of the bromine molecule, enhancing its electrophilicity. The reaction temperature would need to be carefully controlled to prevent over-bromination and side reactions.

-

Dissolution: Dissolve 2-methoxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

-

Reaction: Gently heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of a synthesized compound. While experimentally obtained spectra for this compound are not widely published, we can predict the key features based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The aromatic protons will exhibit splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with neighboring protons. The methoxy group will appear as a singlet, and the carboxylic acid proton will be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching band, C-O stretching bands for the ether and carboxylic acid, and C-Br stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily due to the presence of three key functional groups: the carboxylic acid, the bromo substituent, and the methoxy group. These provide multiple points for chemical modification.

A Key Substrate in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

Causality: The choice of a palladium catalyst, a suitable phosphine ligand, and a base are critical for the efficiency of the Suzuki coupling. The base is required to activate the boronic acid for transmetalation to the palladium center. The reaction is typically carried out in a mixed solvent system, including water, to facilitate the dissolution of the base.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).

-

Reaction: Heat the mixture to reflux with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Intermediate in the Synthesis of Bioactive Molecules

Substituted benzoic acids are prevalent scaffolds in a wide range of biologically active compounds. While specific examples originating directly from this compound are not extensively documented, its structural motifs are found in various pharmaceutical agents. The carboxylic acid can be readily converted to amides, esters, and other derivatives, while the bromo and methoxy groups can be further functionalized to modulate the biological activity and pharmacokinetic properties of the target molecules. For instance, similar brominated benzoic acid derivatives serve as key intermediates in the synthesis of anti-inflammatory drugs, and inhibitors of various enzymes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: Toxic if swallowed (H301).[2] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield.[2] Use in a well-ventilated area or under a fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Keep in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its trifunctional nature allows for a wide range of chemical transformations, with its utility in Suzuki-Miyaura cross-coupling reactions being a prime example. While further research into its direct applications and the publication of detailed experimental data would be beneficial, the foundational knowledge of its properties and reactivity provides a strong basis for its effective use in the laboratory.

References

- Chem-Impex. (n.d.). 3-Bromo-2-methylbenzoic acid.

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis.

- PubChem. (n.d.). 3-Bromobenzoic acid.

- Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid.

Sources

physical and chemical properties of 3-Bromo-2-methoxybenzoic acid

An In-depth Technical Guide to 3-Bromo-2-methoxybenzoic Acid

Abstract: This technical guide provides a comprehensive examination of this compound (CAS No: 101084-39-3), a pivotal intermediate in advanced organic synthesis and pharmaceutical development. We will explore its fundamental physicochemical properties, spectroscopic signatures, and chemical reactivity. This document is structured to serve as a practical resource, furnishing field-proven experimental protocols and safety guidelines to empower researchers in leveraging this versatile molecule's full potential in drug discovery and material science applications.

Core Compound Profile & Significance

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a strategic arrangement of a carboxylic acid, a methoxy group, and a bromine atom, makes it a highly valuable and versatile building block.[1] In the context of drug discovery, the precise placement of these functional groups allows for a multi-directional approach to molecular elaboration. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the carboxylic acid and methoxy groups can be readily modified or used to influence the molecule's electronic properties and steric profile. This inherent reactivity makes it an essential precursor for constructing complex molecular architectures and synthesizing novel drug candidates.[1][2]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties: A Quantitative Overview

A compound's physical properties are the bedrock of its practical application, dictating everything from reaction setup and solvent selection to purification and storage strategies. The data presented below are compiled from authoritative chemical supplier and database sources.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Bromo-o-anisic Acid | [4][5][6] |

| CAS Number | 101084-39-3 | [4][5][7] |

| Molecular Formula | C₈H₇BrO₃ | [4][6] |

| Molecular Weight | 231.04 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 119-124 °C | [5][6][7] |

| Boiling Point | 327.6 ± 27.0 °C (Predicted) | [6] |

| pKa | 3.70 ± 0.10 (Predicted) | [6] |

| Solubility | Soluble in Methanol | [6] |

Expertise & Experience: The melting point of 119-124 °C is a critical purity indicator. A sharp, narrow range within these values suggests high sample purity, which is essential for reproducible results in sensitive downstream applications like catalysis. The predicted pKa of ~3.7 indicates it is a moderately strong organic acid, a key consideration for designing acid-base extractions during workup or for reactions where the carboxylate form is desired.

Spectroscopic Characterization

While specific spectra are best obtained on the sample in use, the following outlines the expected spectroscopic signatures for structural verification of this compound.

-

¹H NMR (Proton NMR): The spectrum is expected to show four distinct regions. A singlet around 3.9 ppm for the three methoxy (-OCH₃) protons. The aromatic region (7.0-8.0 ppm) should display three protons exhibiting a splitting pattern consistent with a 1,2,3-trisubstituted benzene ring. A broad singlet, often further downfield (>10 ppm), corresponds to the acidic carboxylic acid (-COOH) proton; this signal may be exchangeable with D₂O.

-

¹³C NMR (Carbon NMR): The spectrum should reveal eight distinct carbon signals. A signal for the methoxy carbon (~55-60 ppm), six signals in the aromatic region (~110-160 ppm), and a downfield signal for the carbonyl carbon of the carboxylic acid (>165 ppm).

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include a very broad absorption from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer. A sharp, strong peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch. C-O stretching bands for the ether and acid will appear in the 1200-1300 cm⁻¹ region, and C-Br stretching will be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This distinctive pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), providing definitive evidence for the presence of a single bromine atom in the molecule.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three distinct functional groups, which can be addressed with high selectivity.

Caption: Major synthetic transformations of this compound.

-

Aryl Bromide: This is arguably the most powerful functional group for synthetic diversification. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the precise and efficient introduction of diverse aryl, alkyl, vinyl, or amino substituents at the C3 position.[1]

-

Carboxylic Acid: This group readily undergoes classic transformations. Esterification or amide bond formation are common first steps to protect the acid or to build out a molecular scaffold. The choice of coupling agent for amidation (e.g., HATU, EDC) is critical for ensuring high yields, especially with sterically hindered amines.

-

Methoxy Group: While generally robust, the methoxy group can be selectively cleaved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr to unmask the corresponding phenol. This reaction is often a strategic late-stage step to reveal a hydrogen bond donor or a site for further functionalization.

Key Experimental Protocols

The following protocols are designed as self-validating systems, ensuring accuracy and reproducibility.

Protocol: Melting Point Determination for Purity Assessment

Causality: The melting point is a colligative property that is depressed and broadened by impurities. A sharp, well-defined melting range is a strong indicator of a substance's purity. This protocol uses a slow heating ramp to ensure thermal equilibrium, providing an accurate measurement.

Caption: Standard operating procedure for melting point determination.

Methodology:

-

Sample Preparation: Place a small amount of dry this compound on a watch glass and crush it into a fine powder. Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height).

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Heating: Set the apparatus to heat rapidly to approximately 105 °C.

-

Equilibration and Ramping: Once at 105 °C, reduce the heating rate to 1-2 °C per minute to ensure accurate temperature reading during the phase transition.

-

Data Recording: Observe the sample closely. Record the temperature (T₁) when the first drop of liquid is visible. Continue heating and record the temperature (T₂) when the last crystal of solid melts completely.

-

Validation: The recorded range (T₁ - T₂) should be narrow (e.g., < 2 °C) and fall within the literature value of 119-124 °C for a pure sample.

Safety, Handling, and Storage

Trustworthiness: Adherence to safety protocols is non-negotiable. The information below is synthesized from GHS classifications and standard laboratory practice.

-

Hazard Identification: this compound is classified as toxic if swallowed (GHS H301).[6] It may also cause skin and eye irritation.[8][9]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools (spatulas) for weighing and transfer. In case of accidental contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[6]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties and predictable, multi-faceted reactivity provide a robust platform for the synthesis of complex, high-value molecules. Understanding its core characteristics, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory and accelerating the pace of innovation in drug discovery and beyond.

References

- Title: Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications Source: Autech Industry Co.,Limited URL:[Link]

- Title: this compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: this compound (C8H7BrO3) Source: PubChemLite URL:[Link]

- Title: A Guide to Sourcing Specialty Chemicals: Focus on this compound Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C8H7BrO3) [pubchemlite.lcsb.uni.lu]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 101084-39-3 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 101084-39-3 [amp.chemicalbook.com]

- 7. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-2-methoxybenzoic Acid: Structure, Properties, and Synthetic Utility

Abstract

3-Bromo-2-methoxybenzoic acid is a substituted aromatic carboxylic acid of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique trifunctional structure, featuring a carboxylic acid, a methoxy group, and a bromine atom on a benzene ring, makes it a highly versatile building block for advanced organic synthesis. The strategic placement of these groups—particularly the ortho-methoxy and meta-bromo substituents relative to the carboxyl group—imparts specific reactivity and steric properties that are instrumental in designing complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, outlines a key synthetic application with a detailed experimental protocol, details its expected spectroscopic signature for structural verification, and summarizes essential safety and handling protocols for laboratory use.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are dictated by its molecular structure. The molecule consists of a benzoic acid core with a methoxy group (-OCH₃) at the C2 (ortho) position and a bromine atom at the C3 position. This arrangement creates a sterically hindered environment around the carboxylic acid and influences the electronic properties of the aromatic ring, which is critical for its reactivity in cross-coupling and substitution reactions.

Structural and Chemical Identifiers

The unambiguous identification of this compound is established through standardized chemical nomenclature and notation systems.

-

IUPAC Name: this compound

-

SMILES: COc1c(Br)cccc1C(O)=O[1]

-

InChI: 1S/C8H7BrO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)[1]

-

InChIKey: PIBPHOFXQUUPTM-UHFFFAOYSA-N[1]

Key Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design, reaction modeling, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| CAS Number | 101084-39-3 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point (mp) | 119-123 °C | [1] |

| Monoisotopic Mass | 229.95786 Da | [3] |

Synthesis and Chemical Reactivity

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, the carboxylic acid allows for amide bond formation and other derivatizations, and the methoxy group electronically influences the aromatic ring.

Synthetic Rationale: Electrophilic Bromination

A primary route to this compound involves the direct electrophilic aromatic substitution of 2-methoxybenzoic acid. The methoxy group is a strong ortho, para-director. However, the ortho positions are sterically hindered (one is already substituted by the carboxyl group), and the para position (C5) is sterically accessible. The carboxylic acid group is a meta-director. The directing effects of the powerful activating methoxy group dominate, but the combination of steric hindrance and the deactivating effect of the carboxyl group can make the regioselectivity of bromination complex. Nonetheless, careful control of reaction conditions can favor bromination at the C3 or C5 position. Separating the desired 3-bromo isomer from other potential products like 5-bromo-2-methoxybenzoic acid is a critical purification step.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A cornerstone application for this molecule is its use as an aryl halide partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon bond, enabling the synthesis of complex biaryl structures, which are prevalent motifs in pharmaceuticals.[4][5] The reaction proceeds via a palladium catalyst, coupling the aryl bromide with an organoboron species (like an arylboronic acid) in the presence of a base.[5][6]

The diagram below illustrates the catalytic cycle for the Suzuki-Miyaura coupling, a fundamental transformation for this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the coupling of this compound with a generic arylboronic acid. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Procedure

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 231 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

-

Inerting the Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation, hence the necessity of an inert atmosphere.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg). Subsequently, add the degassed solvent system (e.g., 5 mL of 4:1 dioxane/water) via syringe. Causality: Using degassed solvents prevents dissolved oxygen from interfering with the catalyst.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC (staining with potassium permanganate or visualizing under UV light) or LC-MS. The reaction is typically complete within 4-24 hours.

-

Work-up:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated and will partition into the organic layer.

-

Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via silica gel column chromatography or recrystallization to yield the final biaryl product.

Spectroscopic Characterization

Structural confirmation of this compound is achieved through a combination of standard spectroscopic techniques. The following are the expected spectral features based on its structure and data from analogous compounds.[2]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-COOH: A broad singlet appearing far downfield, typically between δ 10.0-13.0 ppm.

-

-OCH₃: A sharp singlet at approximately δ 3.9-4.1 ppm.

-

Aromatic Protons: Three protons on the aromatic ring will appear in the δ 7.0-8.0 ppm region. They will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with each other. The exact shifts are influenced by the electronic effects of the three different substituents.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

C=O (Carboxyl): A peak in the δ 165-175 ppm range.

-

Aromatic Carbons: Six distinct peaks between δ 110-160 ppm. The carbon attached to the methoxy group (C2) will be significantly downfield, while the carbon bearing the bromine (C3) will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.

-

-OCH₃ Carbon: A peak around δ 55-60 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-O Stretch: Absorptions in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions corresponding to the aryl ether.

-

C-Br Stretch: A weak absorption in the fingerprint region, typically 500-650 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peak (M⁺) and an (M+2)⁺ peak will be observed with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Safety and Handling

This compound is classified as acutely toxic if swallowed and requires careful handling to minimize exposure.

-

Hazard Classification: Acute Toxicity, Oral (Category 3).[1]

-

GHS Pictogram: GHS06 (Skull and crossbones).[1]

-

Hazard Statement: H301 - Toxic if swallowed.[1]

-

Precautionary Measures:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

-

-

Personal Protective Equipment (PPE):

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Designated as Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds.[1]

-

References

- This compound, min 97%, 100 grams. (n.d.). HDH Instruments.

- This compound (C007B-036022). (n.d.). Cenmed Enterprises.

- This compound (C8H7BrO3). (n.d.). PubChemLite.

- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.

- Preparation of 3-methoxybenzoic acid. (2016). Sciencemadness.org.

- Suzuki reaction. (n.d.). Wikipedia.

Sources

- 1. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijisrt.com [ijisrt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methoxybenzoic Acid

Abstract: This guide provides a detailed examination of the synthetic pathways available for the preparation of 3-Bromo-2-methoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. We will explore the core chemical principles, offer step-by-step experimental protocols, and present a comparative analysis of the primary synthetic routes to assist researchers in making informed decisions for their laboratory and developmental needs.

Introduction and Strategic Overview

This compound is a substituted aromatic carboxylic acid whose structural motifs are frequently incorporated into a wide range of biologically active molecules and functional materials. The strategic placement of the bromine atom, methoxy group, and carboxylic acid group on the benzene ring allows for diverse downstream functionalization. The primary challenge in its synthesis lies in achieving the correct regioselectivity on a benzene ring activated by two ortho, para-directing groups, one of which is also a deactivating group.

This guide will focus on two principal and practical synthetic strategies:

-

Pathway I: Direct electrophilic bromination of 2-methoxybenzoic acid.

-

Pathway II: A multi-step synthesis commencing from 3-amino-2-methoxybenzoic acid via a Sandmeyer reaction.

Each pathway will be analyzed for its chemical logic, procedural details, and overall efficiency.

Physicochemical Properties of this compound

A foundational understanding of the target compound's properties is critical for handling, purification, and characterization.

| Property | Value | Reference |

| CAS Number | 101084-39-3 | [1] |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 119-123 °C | [1] |

| Assay | 97% | [1] |

Pathway I: Direct Electrophilic Bromination of 2-Methoxybenzoic Acid

This is the most straightforward approach, involving the direct bromination of the commercially available starting material, 2-methoxybenzoic acid.

Reaction Scheme & Mechanism

The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction. The key to this pathway's success is controlling the regioselectivity. The methoxy group (-OCH₃) is a strong activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director.[2] The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. Of these, the position para to the methoxy group is sterically hindered by the adjacent carboxylic acid. Therefore, bromination occurs at one of the ortho positions. The position between the two existing groups is also sterically hindered, leading to preferential substitution at the C3 position.

The reaction is typically carried out using molecular bromine in a suitable solvent, often with a Lewis acid catalyst to polarize the Br-Br bond and generate a more potent electrophile.[3][4]

Visualizing the Bromination Pathway

Caption: Workflow for the direct bromination of 2-methoxybenzoic acid.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions.

-

Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Dissolution: To the flask, add 2-methoxybenzoic acid (15.2 g, 0.1 mol) and glacial acetic acid (100 mL). Stir the mixture until the solid is completely dissolved.

-

Bromine Addition: Prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture at room temperature over 30 minutes.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any unreacted bromine.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.

Pathway II: Synthesis via Sandmeyer Reaction

This pathway offers an alternative when direct bromination proves problematic or if the starting material, 3-amino-2-methoxybenzoic acid, is more readily available. The Sandmeyer reaction is a powerful method for converting an aromatic amino group into a variety of functional groups, including halides, via a diazonium salt intermediate.[5][6]

Reaction Scheme & Mechanism

The synthesis involves two key steps:

-

Diazotization: The primary aromatic amine (3-amino-2-methoxybenzoic acid) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0-5 °C) to form a stable aryldiazonium salt.

-

Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution.[6] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, where copper(I) facilitates a single-electron transfer, leading to the formation of an aryl radical and the evolution of nitrogen gas.[5][7] The aryl radical then abstracts a bromine atom from the copper(II) bromide complex to form the final product and regenerate the copper(I) catalyst.[7]

Visualizing the Sandmeyer Pathwaydot

Sources

A Technical Guide to the Synthesis of 3-Bromo-2-methoxybenzoic Acid: Strategies and Methodologies

Authored by: A Senior Application Scientist

Abstract

3-Bromo-2-methoxybenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures.[1] Its utility stems from the orthogonal reactivity of its functional groups—the carboxylic acid, the aryl bromide, and the methoxy group—which allow for sequential and selective chemical transformations. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations. Detailed experimental protocols, comparative data, and mechanistic insights are presented to aid researchers, scientists, and drug development professionals in the efficient and reliable synthesis of this versatile intermediate.

Introduction: The Strategic Importance of this compound

The strategic placement of the bromo, methoxy, and carboxylic acid functionalities on the benzene ring makes this compound a highly valuable precursor in medicinal chemistry and materials science. The aryl bromide is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid provides a handle for amide bond formation, esterification, or reduction to an alcohol. The methoxy group, a key structural motif in many natural products and pharmaceuticals, influences the electronic properties of the ring and can be a site for further modification.

This guide will explore the most practical and efficient synthetic pathways to this target molecule, starting from commercially available precursors. The discussion will emphasize the rationale behind the choice of reagents and reaction conditions, providing a robust framework for synthetic planning and execution.

Primary Synthetic Pathways

The synthesis of this compound can be approached from several different starting materials. The choice of a particular route is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis. We will focus on the two most logical and frequently employed strategies.

Pathway A: Regioselective Bromination of 2-Methoxybenzoic Acid

The most direct approach to this compound is the electrophilic bromination of 2-methoxybenzoic acid. The success of this strategy hinges on controlling the regioselectivity of the bromination reaction. The methoxy group is an ortho-, para-directing group, while the carboxylic acid is a meta-directing group. This combination of directing effects favors the substitution at the 3- and 5-positions. Fortunately, the steric hindrance from the adjacent carboxylic acid group at the 2-position can disfavor substitution at the 3-position to some extent, but the electronic activation from the methoxy group often makes the 3-position susceptible to electrophilic attack.

Mechanism and Rationale:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A source of electrophilic bromine (Br+) is generated in situ, which then attacks the electron-rich aromatic ring. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity and to avoid over-bromination. Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst, or N-Bromosuccinimide (NBS) with a proton source.

Diagram: Synthetic Workflow for Pathway A

Caption: Electrophilic bromination of 2-methoxybenzoic acid.

Pathway B: Methylation of 2-Hydroxy-3-bromobenzoic Acid

An alternative and often highly selective route involves the methylation of the phenolic hydroxyl group of 2-hydroxy-3-bromobenzoic acid. This starting material has the bromine atom already in the desired position, thus circumventing any issues of regioselectivity during bromination. The challenge in this pathway lies in the selective methylation of the hydroxyl group in the presence of the carboxylic acid.

Mechanism and Rationale:

The methylation is typically achieved using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base. The base (e.g., potassium carbonate, sodium hydroxide) deprotonates the more acidic phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack the methylating agent in a Williamson ether synthesis. The carboxylic acid can also be deprotonated by the base, but the resulting carboxylate is a weaker nucleophile than the phenoxide, allowing for selective O-methylation of the hydroxyl group under carefully controlled conditions.

Diagram: Synthetic Workflow for Pathway B

Caption: Methylation of 2-hydroxy-3-bromobenzoic acid.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific laboratory conditions and the purity of the starting materials.

Protocol for Pathway A: Bromination of 2-Methoxybenzoic Acid

Materials:

-

2-Methoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzoic acid (1 equivalent) in glacial acetic acid.

-

To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress of the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Protocol for Pathway B: Methylation of 2-Hydroxy-3-bromobenzoic Acid

Materials:

-

2-Hydroxy-3-bromobenzoic acid

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of 2-hydroxy-3-bromobenzoic acid (1 equivalent) and potassium carbonate (2.5 equivalents) in acetone, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Acidify the aqueous layer with 1 M hydrochloric acid to pH 2-3 and extract with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A: Bromination | Pathway B: Methylation |

| Starting Material Availability | 2-Methoxybenzoic acid is readily available. | 2-Hydroxy-3-bromobenzoic acid is also commercially available, but may be more expensive. |

| Number of Steps | One step. | One step. |

| Regioselectivity | Potential for isomeric impurities (e.g., 5-bromo isomer). Requires careful control of reaction conditions. | High regioselectivity as the bromine is pre-installed. |

| Reagent Toxicity | NBS is a lachrymator and should be handled with care. | Dimethyl sulfate is highly toxic and carcinogenic; strict safety precautions are necessary. |

| Typical Yields | 60-80% | 70-90% |

| Purification | May require chromatographic separation of isomers. | Typically requires recrystallization. |

Conclusion

The synthesis of this compound is achievable through multiple synthetic routes, with the most practical approaches being the regioselective bromination of 2-methoxybenzoic acid and the methylation of 2-hydroxy-3-bromobenzoic acid. The choice between these pathways will depend on a careful consideration of factors such as starting material cost and availability, desired purity, and the scale of the synthesis. For syntheses where high purity is paramount and the cost of the starting material is not prohibitive, Pathway B offers a more reliable and selective route. Pathway A, while potentially more cost-effective in terms of starting materials, may require more extensive optimization and purification to achieve the desired product quality. This guide provides the necessary foundational knowledge for researchers to make informed decisions and successfully synthesize this important chemical intermediate.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis.

Sources

An In-depth Technical Guide on the Reactivity and Functional Groups of 3-Bromo-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methoxybenzoic acid is a versatile trifunctional building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. Its unique arrangement of a carboxylic acid, a methoxy group, and a bromine atom on an aromatic scaffold imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of the interplay between these functional groups, their influence on the molecule's reactivity, and detailed protocols for key synthetic transformations. We will delve into the mechanistic underpinnings of its participation in cross-coupling reactions, nucleophilic substitutions, and derivatizations of the carboxylic acid moiety, offering field-proven insights for its strategic application in complex molecular design.

Structural and Electronic Profile

This compound, with the molecular formula C₈H₇BrO₃, possesses a distinct electronic architecture that dictates its chemical behavior. The interplay of the three functional groups—carboxylic acid, methoxy, and bromo—on the benzene ring creates a unique reactive landscape.

-

Carboxylic Acid (-COOH): This electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. It also serves as a primary site for derivatization into esters, amides, and other functionalities. The ortho-methoxy group can sterically hinder reactions at the carboxyl group to some extent.

-

Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. Its presence at the 2-position significantly influences the electronic environment of the adjacent bromine atom and carboxylic acid.

-

Bromo Group (-Br): The bromine atom is a deactivating but ortho-para directing group for electrophilic aromatic substitution. More importantly, it serves as a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

The collective electronic effects of these substituents make the aromatic ring electron-rich at specific positions, while the bromine and carboxylic acid moieties provide orthogonal reactive sites for synthetic diversification.

Physicochemical and Spectroscopic Data

| Property | Predicted/Reported Value | Source(s) |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 119-123 °C | |

| ¹H NMR (CDCl₃, ppm) | Predicted shifts: Aromatic protons (δ 7.0-7.8), Methoxy protons (δ ~3.9), Carboxylic acid proton (δ >10, broad). Specific data for related compounds can be found in the literature.[2][3] | [2][3] |

| ¹³C NMR (CDCl₃, ppm) | Predicted shifts: Carbonyl carbon (δ ~170), Aromatic carbons (δ 110-160), Methoxy carbon (δ ~56). Specific data for related compounds can be found in the literature.[2][3] | [2][3] |

| IR (KBr, cm⁻¹) | Predicted characteristic peaks: O-H stretch (broad, ~2500-3300), C=O stretch (~1700), C-O stretch (~1250, 1050), C-Br stretch (~600-700).[4][5][6] | [4][5][6] |

| Mass Spectrum (EI) | Predicted M⁺ and M+2 peaks in a ~1:1 ratio due to bromine isotopes. Fragmentation may involve loss of -OH, -COOH, and -OCH₃.[4][7][8][9] | [4][7][8][9] |

Reactivity at the Bromine Atom: Gateway to Biaryl Scaffolds

The bromine atom at the 3-position is a versatile handle for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[10][11] this compound is an excellent substrate for this reaction, allowing for the synthesis of a diverse range of biaryl compounds, which are prevalent motifs in biologically active molecules.[10]

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[10]

-

Transmetalation: In the presence of a base, the aryl group from the organoboron species is transferred to the palladium center.[10]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Generalized)

This protocol is adapted from established methodologies for the Suzuki coupling of bromobenzoic acids.[10][11][12][13][14] Optimization may be required for specific substrates.

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).[10][12][13]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.[10][14]

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl carboxylic acid.

Reactivity at the Carboxylic Acid Group: A Hub for Derivatization

The carboxylic acid functionality is a cornerstone of this molecule's utility, providing a readily accessible point for modification into a wide array of derivatives, including esters and amides.

Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[15][16][17][18] This transformation is crucial for modulating the pharmacokinetic properties of drug candidates and for protecting the carboxylic acid group during subsequent synthetic steps.

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water.

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification of this compound with Ethanol (Generalized)

This protocol is based on standard Fischer esterification procedures.[15][16] The steric hindrance from the ortho-methoxy group might necessitate longer reaction times or higher temperatures.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol), which serves as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours to reach completion.

-

Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester. Purify further by column chromatography or distillation if necessary.

Amide Coupling

The formation of an amide bond is one of the most important reactions in medicinal chemistry. This compound can be coupled with a wide range of primary and secondary amines using standard coupling reagents.

Mechanism (EDC/HOBt Coupling): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, in the presence of 1-hydroxybenzotriazole (HOBt), form an activated HOBt ester, which then reacts with the amine to form the amide bond, minimizing side reactions.[19][20]

Experimental Protocol: Amide Coupling of this compound with Aniline (Generalized)

This protocol is a standard procedure for EDC/HOBt mediated amide bond formation.[19][20][21][22][23]

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired amine (e.g., aniline, 1.1 eq), HOBt (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Activation: Cool the reaction mixture to 0 °C in an ice bath and add EDC (1.2 eq) portion-wise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Reactivity of the Aromatic Ring

Nucleophilic Aromatic Substitution (NAS)

While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can occur under specific conditions, particularly if the aromatic ring is activated by strong electron-withdrawing groups.[16] In the case of this compound, the presence of the electron-donating methoxy group generally disfavors classical SNAr reactions. However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atom may be possible. The reaction would likely proceed through an addition-elimination mechanism involving a Meisenheimer complex.[16] Specific protocols for NAS on this compound are not widely reported, suggesting that this is not a commonly employed synthetic route for this particular substrate.

Decarboxylation

The removal of the carboxylic acid group can be a strategic step in a synthetic sequence. The decarboxylation of aromatic carboxylic acids typically requires harsh conditions.[24] However, the presence of ortho-substituents can influence the ease of decarboxylation.[25] For methoxy-substituted benzoic acids, the position of the methoxy group is crucial, with ortho- and para-hydroxybenzoic acids undergoing decarboxylation more readily than their meta counterparts.[24][26] Specific, high-yielding protocols for the decarboxylation of this compound are not well-documented, and the development of mild and efficient methods remains an area of interest.[24][25][26][27][28]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its trifunctional nature allows for the construction of complex molecular scaffolds with a high degree of structural diversity. For instance, the biaryl carboxylic acids synthesized via Suzuki coupling can serve as precursors for kinase inhibitors and other targeted therapeutics. The amide derivatives are also common pharmacophores in a wide range of drug candidates. While specific examples of marketed drugs derived directly from this compound are not readily found in the public literature, its structural motifs are present in numerous bioactive compounds, highlighting its potential in medicinal chemistry programs. For example, the synthesis of Bosutinib, a Bcr-Abl and Src kinase inhibitor, starts from the structurally related 3-methoxy-4-hydroxybenzoic acid, demonstrating the utility of such substituted benzoic acids in the development of targeted cancer therapies.[29]

Conclusion

This compound is a powerful and versatile building block for organic synthesis. The strategic interplay of its three functional groups provides multiple avenues for synthetic elaboration. The bromine atom serves as a key linchpin for cross-coupling reactions, the carboxylic acid is a versatile handle for derivatization, and the methoxy group modulates the electronic properties of the aromatic ring. A thorough understanding of the reactivity of each functional group and the factors that influence their reactivity is essential for the effective utilization of this compound in the design and synthesis of complex molecules for pharmaceutical and materials science applications. Further research into developing milder and more efficient protocols for its transformations will undoubtedly expand its utility in the years to come.

References

- Supporting Information for a relevant chemical communic

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.

- Electronic Supplementary Inform

- PubChem. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456.

- Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

- OperaChem. (2024).

- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.

- Farcasiu, D., & Hancu, D. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 934-940.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromobenzophenone.

- Goosen, A., et al. (2000). Ag-catalysed protodecarboxylation of ortho substituted benzoic acids. J. Chem. Soc., Perkin Trans. 1, 22, 3823-3826.

- Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606).

- Cerfontain, H., et al. (1985). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. J. Org. Chem., 50(18), 3332-3337.

- Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett., 80, 153358.

- Neumann, J., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. J. Am. Chem. Soc., 145(42), 23067-23077.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid.

- Chuchev, K., & BelBruno, J. J. (2008). Mechanisms of decarboxylation of ortho-substituted benzoic acids. J. Mol. Struct. THEOCHEM, 863(1-3), 1-7.

- ResearchGate.

- BenchChem. (2025).

- Chee, S. Y., & Hor, T. S. A. (2012). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Sains Malaysiana, 41(8), 981-986.

- Shimadzu. KBr Pellet Method.

- Chemistry Guru. Nucleophilic Substitution of Amine.

- BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectrum of 3-Bromobenzoic Acid.

- ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Sigma-Aldrich. This compound 97 101084-39-3.

- Experiment 10: Fischer Esterification: An ester

- CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google P

- ResearchGate. Figure 4. FTIR spectra obtained using KBr pellets for (a) 3-HBA and (b)...

- ResearchGate. The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.

- Li, X., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14751-14758.

- NIST. Benzoic acid, 3-bromo-.

- Doc Brown's Chemistry.

- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.

- Organic Syntheses Procedure.

- KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I.

- Chegg. Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid . Please explain using the structure below.

- Reddit. EDC-HOBt Amide coupling workup help : r/Chempros.

- YouTube. Nucleophilic Substitution with amines.

- OUCI. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migr…

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. athabascau.ca [athabascau.ca]

- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. peptide.com [peptide.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. reddit.com [reddit.com]

- 24. tsapps.nist.gov [tsapps.nist.gov]

- 25. researchgate.net [researchgate.net]

- 26. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 27. rsc.org [rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

Introduction: Unveiling the Synthetic Versatility of a Core Scaffold

An In-Depth Technical Guide to the Synthetic Potential of 3-Bromo-2-methoxybenzoic Acid

This compound (CAS No: 101084-39-3) is a polysubstituted aromatic carboxylic acid that serves as a highly valuable and versatile intermediate in modern organic and medicinal chemistry.[1] Its molecular architecture, characterized by a benzoic acid core bearing a bromine atom, a methoxy group, and a carboxylic acid function, presents three distinct and orthogonal reactive centers. This unique arrangement allows for a programmed, stepwise derivatization, making it an ideal scaffold for constructing complex molecular frameworks and generating diverse chemical libraries for drug discovery and materials science.[1][2]

This guide provides a comprehensive exploration of the synthetic pathways stemming from this compound. We will dissect the reactivity of each functional group, detailing field-proven protocols and the underlying chemical principles that govern these transformations. The objective is to equip researchers, chemists, and drug development professionals with the technical insights required to strategically leverage this building block for the synthesis of novel, high-value compounds.

Molecular Structure and Physicochemical Properties:

-

Molecular Formula: C₈H₇BrO₃

-

Molecular Weight: 231.04 g/mol

-

Appearance: Solid

-

Melting Point: 119-123 °C

The strategic positioning of the bromo, methoxy, and carboxyl groups dictates the molecule's reactivity profile. The carboxylic acid is a prime site for amidation and esterification. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The methoxy group, while generally stable, can be cleaved to unmask a phenolic hydroxyl group, opening further avenues for derivatization.

Section 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is arguably the most readily functionalized group on the scaffold. Its conversion to amides and esters is fundamental for exploring structure-activity relationships (SAR) in medicinal chemistry.[3][4]

Amide Bond Formation: Building the Peptidic Linkage

The amide bond is a cornerstone of countless pharmaceutical agents due to its metabolic stability and hydrogen bonding capabilities.[5][6] The conversion of this compound to its corresponding amides is typically achieved via coupling reagents that activate the carboxylic acid in situ.

Causality of Experimental Choice: The most common method involves the use of carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt).[3][5] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct. HOBt acts as a "trapping agent," reacting with the O-acylisourea to form an active ester that is more stable and less prone to side reactions, yet highly reactive towards the amine nucleophile. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often required to neutralize the hydrochloride salt of EDC and the proton released during the reaction.[3]

Experimental Protocol 1: EDC/HOBt Mediated Amide Coupling

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Table 1: Representative Amidation Reactions of Benzoic Acid Analogs

| Starting Carboxylic Acid | Amine | Coupling Reagents | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC, HOBt, DIPEA | DMF | 12 | 85 | [3] |

| Benzoic Acid | Aniline | EDC, HOBt, DIEA | DMF | Overnight | 85 | [3] |

Note: While specific yield data for this compound is not cited, high yields are expected under these standard conditions based on structurally similar compounds.[3]

Caption: General workflow for the synthesis of amide derivatives.

Ester Formation: Modulating Lipophilicity and Pro-drug Potential

Esterification of the carboxylic acid can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability. This is a common strategy in pro-drug design.

Causality of Experimental Choice: A straightforward and classic method is the Fischer-Speiss esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[2] The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate. For sterically hindered substrates, the reaction may require elevated temperatures and prolonged reaction times to achieve satisfactory yields.[2]

Experimental Protocol 2: Acid-Catalyzed Esterification

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours to days, depending on the alcohol's reactivity.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Once complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated aqueous solution of NaHCO₃.

-

Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude ester can be purified by column chromatography if necessary.[2]

Section 2: Functionalization of the Aryl Bromide

The bromine atom on the aromatic ring is a powerful synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are pillars of modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.[7][8]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[7][9] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many biologically active molecules.

Causality of Experimental Choice: The success of a Suzuki coupling hinges on the selection of the palladium catalyst, ligand, base, and solvent. A common and robust system involves a palladium(II) acetate (Pd(OAc)₂) catalyst with a bulky, electron-rich phosphine ligand like SPhos.[7] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. A base, such as potassium phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from boron to palladium. A mixed solvent system, like Toluene/H₂O, is often used to dissolve both the organic and inorganic reagents.[7]

Experimental Protocol 3: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), the ligand (e.g., SPhos; 4 mol%), and the base (e.g., K₃PO₄; 3.0 eq).

-

Evacuation: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product via column chromatography.[7][9]

Table 2: Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Phenylboronic Acid

| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 95 | [7] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~85 (est.) | [7] |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12-24 | High |[7] |

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Other Important Cross-Coupling Reactions

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling the aryl bromide with a primary or secondary amine. This is a powerful method for introducing diverse nitrogen-containing functional groups.[7]

-

Sonogashira Coupling: Introduces alkyne moieties by coupling with a terminal alkyne, typically using a palladium catalyst in the presence of a copper(I) co-catalyst.[7]

-

Heck Coupling: Forms a substituted alkene by coupling the aryl bromide with an alkene.[7]

Nucleophilic Aromatic Substitution (SNAr)